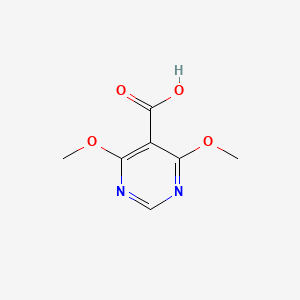

4,6-Dimethoxypyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUWJIUOLGPWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-93-1 | |

| Record name | 4,6-dimethoxypyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethoxypyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a strategic synthetic pathway, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required for its characterization.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel pharmaceuticals. The methoxy groups at the 4 and 6 positions and the carboxylic acid at the 5 position offer multiple points for chemical modification, enabling the fine-tuning of its physicochemical and biological properties.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functionalization at the 5-position and subsequent methylation.

Step 1: Synthesis of the Core Intermediate: 4,6-Dihydroxypyrimidine

The foundational step is the synthesis of 4,6-dihydroxypyrimidine. This is typically achieved through the condensation of a malonic ester, such as dimethyl malonate, with formamide in the presence of a strong base like sodium methoxide.[1]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a solution of sodium methoxide in methanol is prepared.

-

Formamide is added to the sodium methoxide solution.

-

Dimethyl malonate is then added dropwise to the mixture at a controlled temperature.

-

The reaction mixture is heated under reflux for a specified period to drive the condensation and cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid.

-

The resulting solid, 4,6-dihydroxypyrimidine, is collected by filtration, washed with a suitable solvent, and dried.

Causality: The use of a strong base like sodium methoxide is crucial for the deprotonation of the active methylene group in dimethyl malonate, which then acts as a nucleophile. Formamide provides the N-C-N fragment necessary for the formation of the pyrimidine ring.

Workflow for the Synthesis of 4,6-Dihydroxypyrimidine

Caption: Synthesis of 4,6-dihydroxypyrimidine.

Step 2: Formylation of 4,6-Dihydroxypyrimidine via the Vilsmeier-Haack Reaction

To introduce a functional group at the 5-position, a Vilsmeier-Haack reaction is employed. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring.[2][3] In this case, 4,6-dihydroxypyrimidine is formylated to yield 4,6-dihydroxy-5-pyrimidinecarbaldehyde.

Experimental Protocol: Synthesis of 4,6-Dihydroxy-5-pyrimidinecarbaldehyde

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to chilled N,N-dimethylformamide with stirring.

-

4,6-Dihydroxypyrimidine is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated to facilitate the electrophilic substitution.

-

After the reaction is complete, the mixture is carefully quenched with ice water.

-

The product, 4,6-dihydroxy-5-pyrimidinecarbaldehyde, precipitates and is collected by filtration, washed, and dried.

Causality: The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich 5-position of the 4,6-dihydroxypyrimidine ring. The electron-donating hydroxyl groups activate the ring towards this electrophilic substitution.

Step 3: Oxidation of the Aldehyde to a Carboxylic Acid

The formyl group of 4,6-dihydroxy-5-pyrimidinecarbaldehyde is then oxidized to a carboxylic acid to yield 4,6-dihydroxy-5-pyrimidinecarboxylic acid. Various oxidizing agents can be used for this transformation.[4]

Experimental Protocol: Synthesis of 4,6-Dihydroxy-5-pyrimidinecarboxylic Acid

-

4,6-Dihydroxy-5-pyrimidinecarbaldehyde is dissolved or suspended in a suitable solvent.

-

An oxidizing agent, such as potassium permanganate or a milder reagent like silver oxide, is added to the mixture.

-

The reaction is stirred at an appropriate temperature until the oxidation is complete.

-

Work-up of the reaction mixture, which may involve filtration to remove inorganic byproducts and acidification, yields the desired 4,6-dihydroxy-5-pyrimidinecarboxylic acid.

Causality: The choice of oxidizing agent is important to selectively oxidize the aldehyde without affecting other functional groups on the pyrimidine ring.

Step 4: Methylation of the Hydroxyl Groups

The final step in the synthesis is the methylation of the two hydroxyl groups of 4,6-dihydroxy-5-pyrimidinecarboxylic acid to give the target molecule, this compound. A common and effective methylating agent for this purpose is dimethyl sulfate in the presence of a base.[5][6]

Experimental Protocol: Synthesis of this compound

-

4,6-Dihydroxy-5-pyrimidinecarboxylic acid is dissolved in an appropriate solvent, and a base such as sodium carbonate or potassium carbonate is added to deprotonate the hydroxyl groups.

-

Dimethyl sulfate is then added dropwise to the reaction mixture.

-

The reaction is stirred, often with gentle heating, to ensure complete methylation.

-

After the reaction, the mixture is worked up by filtration and acidification to precipitate the final product.

-

The crude product is then purified by recrystallization to obtain pure this compound.

Causality: The base facilitates the formation of the more nucleophilic phenoxide-like species, which readily react with the electrophilic methyl groups of dimethyl sulfate.

Overall Synthetic Pathway

Caption: Synthetic route to the target molecule.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂O₄[7] |

| Molecular Weight | 184.15 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 2-position of the pyrimidine ring. Two distinct singlets corresponding to the two methoxy groups at the 4 and 6 positions should be observed. A broad singlet for the carboxylic acid proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring (including the carbon bearing the carboxylic acid group and the methoxy-substituted carbons), and the carbons of the two methoxy groups are expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.[8][9]

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group will appear around 1700-1725 cm⁻¹.[8]

-

C-O stretching bands for the methoxy groups will be present in the fingerprint region.

-

C=N and C=C stretching vibrations of the pyrimidine ring will also be visible.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.15) should be observed.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By following the outlined experimental protocols and employing the described characterization techniques, researchers can confidently synthesize and validate this valuable chemical entity for its potential applications in drug discovery and development. The provided rationale for each synthetic step and the expected analytical data serve as a reliable resource for scientists in the field.

References

-

ProQuest. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed Central. Retrieved from [Link]

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 4,6-dihydroxypyrimidine.

- Google Patents. (n.d.). Process for the preparation of 4,6-dihydroxypyrimidine.

-

ResearchGate. (2025, August 6). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.

-

ResearchGate. (2017, May 17). Methylation of p-Coumaric acid with Dimethyl Sulfate and Sodium Hydoxide as Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids via oxidation of aldehydes. Retrieved from [Link]

-

OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate …. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]

-

An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (n.d.). Retrieved from [Link]

Sources

- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. S<sub>N</sub>Ar Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ProQuest [proquest.com]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

- 7. This compound | C7H8N2O4 | CID 19070667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4,6-Dimethoxypyrimidine-5-carboxylic acid (CAS No. 4319-93-1). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical data on the molecular structure, physical characteristics, chemical behavior, and spectroscopic profile of this important heterocyclic compound. By not only presenting data but also explaining the causality behind standard analytical protocols, this guide serves as a practical reference for the evaluation and application of this pyrimidine derivative in research and development settings.

General Information and Molecular Structure

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The molecule's properties are dictated by the interplay between the electron-deficient aromatic pyrimidine core, two electron-donating methoxy groups, and a protic carboxylic acid functional group. This unique combination influences its solubility, acidity, and potential for intermolecular interactions.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4319-93-1 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=NC=N1)OC)C(=O)O | [1] |

| InChI Key | SOUWJIUOLGPWJL-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The 2D structure of the molecule highlights the arrangement of its key functional groups. The carboxylic acid at the 5-position is flanked by methoxy groups at the 4- and 6-positions, which sterically and electronically influence its behavior.

Caption: 2D structure of this compound.

Physicochemical Characteristics

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are fundamental to its development. They govern everything from reaction kinetics during synthesis to the ultimate bioavailability of a drug product.

Summary of Properties

| Parameter | Value / Description | Comments |

| Physical State | Expected to be a crystalline solid. | Based on typical pyrimidine derivatives. |

| Melting Point | Data not publicly available. | Requires experimental determination. |

| Solubility | Data not publicly available. | Expected to have low aqueous solubility, enhanced at basic pH. |

| pKa | Data not publicly available. | Estimated to be in the range of 3-5 for the carboxylic acid. |

| LogP (Octanol-Water) | 0.3 | A computed value indicating relatively low lipophilicity.[1] |

Melting Point Determination

Causality: The melting point is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For regulatory submissions, it is a required identification and purity check. The capillary method (USP <741>) is the standard due to its simplicity, reproducibility, and minimal sample requirement.

Protocol: Melting Point Determination via Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

-

-

Reporting: The melting range is reported as T1-T2. For a pure compound, this range should be narrow (< 2 °C). This process is self-validating; a broad range immediately flags potential purity issues requiring further investigation (e.g., by chromatography).

Solubility Profile

Causality: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. For researchers, it dictates the choice of solvents for synthesis, purification, and bioassay preparation. The shake-flask method is the gold standard for determining thermodynamic solubility because it ensures that a true equilibrium is reached between the solid and liquid phases, providing a definitive and reproducible value.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This duration must be sufficient to reach equilibrium, which should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid. This step is critical to avoid aspirating solid material, which would artificially inflate the solubility measurement.

-

Quantification: Carefully withdraw a supernatant aliquot. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Analysis: Dilute the filtrate appropriately and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or mmol/L.

Chemical Properties and Acidity

Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most important chemical property for this molecule. It quantifies the acidity of the carboxylic acid group and dictates the molecule's ionization state at any given pH. This, in turn, profoundly affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to lower the pKa of the carboxylic acid relative to benzoic acid (pKa ≈ 4.2).

Caption: Acid-base equilibrium of the carboxylic acid group.

Causality: Potentiometric titration is a robust and direct method for pKa determination. It relies on the fundamental principle of acid-base neutralization. By monitoring the pH of a solution as a titrant of known concentration is added, a titration curve is generated. The midpoint of the buffer region, where the acid and its conjugate base are in equal concentrations, corresponds directly to the pKa. This method's reliability and directness make it a standard in chemical characterization.

Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low. A known concentration (e.g., 0.01 M) is prepared.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq), where all the acid has been neutralized.

-

The half-equivalence point (V_eq / 2) is the point on the curve where half of the acid has been neutralized. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

-

-

Validation: The experiment should be repeated at least in triplicate. The resulting pKa values should be consistent, providing a self-validating measure of the compound's acidity.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. It is essential for structural confirmation, quality control, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the proton at the C2 position of the pyrimidine ring.

-

Two singlets for the two non-equivalent methoxy groups (-OCH₃) at the C4 and C6 positions.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the unique electronic environment. Characteristic signals would include the carbonyl carbon of the carboxylic acid (typically δ > 160 ppm) and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

-

A sharp, strong peak around 1700-1750 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

-

Peaks in the 1500-1600 cm⁻¹ region for C=N and C=C stretching vibrations within the pyrimidine ring.

-

Strong peaks around 1050-1250 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Exact Mass: 184.04840674 Da.[1]

-

Expected Observation: In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed with a mass-to-charge ratio (m/z) that matches the calculated exact mass within a few parts per million (ppm), confirming the elemental formula.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]

-

Hazard Statements:

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound possesses a defined set of physicochemical properties derived from its unique molecular architecture. While key experimental data such as melting point, solubility, and pKa require empirical determination, established, robust protocols are available for their accurate measurement. The computed data and spectroscopic expectations outlined in this guide provide a solid foundation for researchers to effectively utilize, characterize, and develop this compound for applications in medicinal chemistry and other scientific fields. A thorough understanding of these properties is the first and most critical step in translating a chemical entity from the bench to a functional application.

References

-

PubChem. 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-5-carboxylic acid (CAS: 4319-93-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carboxylic acid (CAS: 4319-93-1), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible and detailed synthetic pathway, and its potential applications as a scaffold for the development of novel therapeutics. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2]

This compound is a functionalized pyrimidine derivative that presents multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The methoxy groups at the 4 and 6 positions, along with the carboxylic acid at the 5 position, offer versatile handles for introducing various substituents to explore structure-activity relationships (SAR).

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a research setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4319-93-1 | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=C(C(=O)O)C(=NC=N1)OC | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

A Plausible Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The initial step involves the condensation of diethyl malonate with formamide in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol.

-

To this solution, add a mixture of diethyl malonate (1 equivalent) and formamide (2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, collect the resulting precipitate by filtration and wash with ethanol.

-

Dissolve the precipitate in water and acidify with a concentrated acid (e.g., HCl) to a pH of 3-4 to precipitate 4,6-dihydroxypyrimidine.

-

Collect the product by filtration, wash with cold water, and dry.

Step 2: Formylation of 4,6-Dihydroxypyrimidine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds. In this step, a formyl group is introduced at the C5 position of the pyrimidine ring.[3]

Protocol:

-

In a flask, cool a mixture of phosphorus oxychloride (POCl₃) (1.1 equivalents) and N,N-dimethylformamide (DMF) (2 equivalents) to 0°C.

-

To this Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1 equivalent) portion-wise with stirring.

-

Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

-

After the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the 4,6-dihydroxy-5-formylpyrimidine by filtration, wash with water, and dry.

Step 3: Oxidation to 4,6-Dihydroxypyrimidine-5-carboxylic acid

The aldehyde functional group introduced in the previous step is then oxidized to a carboxylic acid.

Protocol:

-

Suspend 4,6-dihydroxy-5-formylpyrimidine (1 equivalent) in an appropriate solvent (e.g., aqueous acetone or acetic acid).

-

Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10°C).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Step 4: Methylation of 4,6-Dihydroxypyrimidine-5-carboxylic acid

The two hydroxyl groups on the pyrimidine ring are then methylated. To avoid side reactions with the carboxylic acid, it is often advantageous to first esterify the carboxylic acid, followed by methylation of the hydroxyl groups. A more direct approach, though potentially lower yielding, is the direct methylation of the dihydroxy acid. A patent for the methylation of a similar compound, 2-amino-4,6-dihydroxypyrimidine, uses dimethyl carbonate as a green methylating agent.[4]

Protocol (Direct Methylation):

-

Suspend 4,6-dihydroxypyrimidine-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DMSO).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (at least 3 equivalents), to the suspension.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (at least 2 equivalents), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and acidify with a mineral acid to precipitate the product.

-

Collect the crude product by filtration and purify by recrystallization or column chromatography.

Step 5: (If esterification was performed) Hydrolysis of the Ester

If the carboxylic acid was protected as an ester in the previous step, the final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Protocol:

-

Dissolve the methyl 4,6-dimethoxypyrimidine-5-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the final product.

-

Collect the this compound by filtration, wash with cold water, and dry.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, its structural features suggest several promising avenues for its application in drug discovery.

Caption: Potential applications of the title compound in drug discovery.

Scaffold for Antiviral Drug Development

Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives have been identified as a significant class of antiviral agents.[5] For instance, they have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in the viral replication cycle.[5] this compound can serve as a valuable starting point for the synthesis of analogs of these DHP inhibitors, where the methoxy groups can be used to modulate solubility, metabolic stability, and target engagement.

Precursor for Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors used in oncology. The functional groups on this compound allow for the introduction of various pharmacophoric elements known to interact with the ATP-binding site of kinases. The carboxylic acid can be converted to a variety of amides, which are frequently found in kinase inhibitors to form key hydrogen bond interactions.

Building Block for Combinatorial Libraries

The orthogonal reactivity of the functional groups on this molecule makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening. The carboxylic acid can be readily derivatized through amide bond formation, while the methoxy groups, although relatively stable, could potentially be demethylated to reveal hydroxyl groups for further functionalization.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While its direct biological activity is not yet well-documented, its structural features and the established biological importance of the pyrimidine scaffold make it a highly promising starting material for the synthesis of novel therapeutic agents. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling further exploration of its potential in various drug discovery programs. As a Senior Application Scientist, I am confident that this molecule holds significant promise for the development of new and effective medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved from [Link]

-

He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5715–5735. Retrieved from [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).

- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents. (n.d.).

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C7H8N2O4 | CID 19070667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Structural-Elucidation-of-4,6-Dimethoxypyrimidine-5-carboxylic-acid

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a member of the pyrimidine family, a class of heterocyclic aromatic compounds that are foundational to a vast array of biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] The structural characterization of such derivatives is a critical step in drug discovery, materials science, and biochemistry, ensuring the precise identification and understanding of a compound's physicochemical properties. This guide provides a comprehensive, technically-focused framework for the complete structural elucidation of this compound, leveraging a suite of modern spectroscopic and spectrometric techniques.

This document is intended for researchers, scientists, and professionals in drug development who require a robust, field-proven methodology for the unambiguous determination of molecular structures. The narrative moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a deeper understanding of the "why" behind the "how."

I. Foundational Analysis: Molecular Formula and Unsaturation

The first crucial step in identifying an unknown organic compound is to determine its molecular formula and the degree of unsaturation (Index of Hydrogen Deficiency - IHD).[2] This foundational data provides the elemental building blocks and initial constraints on the possible molecular architecture.

A. Elemental Composition and Molecular Weight

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of this compound.

Molecular Formula: C₇H₈N₂O₄[3] Molecular Weight: 184.15 g/mol [3] Exact Mass: 184.04840674 Da[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.[4] This is crucial for accurately determining the mass of the parent molecule.

-

Mass Analysis: Utilize a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).[4]

-

Data Analysis: The high mass accuracy allows for the unambiguous determination of the elemental formula by comparing the measured exact mass to theoretical masses of possible elemental compositions.[4]

B. Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula using the following equation:

IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₇H₈N₂O₄: IHD = 7 - (8/2) + (2/2) + 1 = 7 - 4 + 1 + 1 = 5

An IHD of 5 suggests a combination of rings and pi bonds. Given the pyrimidine core, this value is consistent with an aromatic ring system and a carboxylic acid functional group.

II. Spectroscopic Fingerprinting: Identifying Functional Groups

With the molecular formula established, the next phase involves identifying the key functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of chemical bonds.[5]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key Vibrational Modes:

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[6]

-

C=N and C=C Stretch (Pyrimidine Ring): The aromatic pyrimidine ring will give rise to a series of characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.[5]

-

C-O Stretch (Methoxy and Carboxylic Acid): Strong C-O stretching bands are expected in the 1300-1000 cm⁻¹ range, corresponding to the methoxy groups and the C-O single bond of the carboxylic acid.[6][7]

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | Carboxylic Acid | O-H Stretch |

| ~3100 - 3000 | Aromatic C-H | C-H Stretch |

| ~2950 - 2850 | Methoxy C-H | C-H Stretch |

| ~1725 - 1700 | Carboxylic Acid | C=O Stretch |

| ~1650 - 1450 | Pyrimidine Ring | C=N and C=C Stretch |

| ~1300 - 1000 | Methoxy/Carboxylic Acid | C-O Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a rapid and efficient technique.[8]

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Spectral Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with specific functional groups.

III. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[9] For this compound, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position can be concentration-dependent due to hydrogen bonding.[10] This peak will also be exchangeable with D₂O.

-

Pyrimidine Ring Proton (H-2): The proton at the 2-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely between 8.5 and 9.0 ppm.

-

Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent due to the symmetry of the molecule. Therefore, a single, sharp singlet is expected, integrating to 6 protons. The typical chemical shift for methoxy groups attached to an aromatic ring is around 3.8-4.2 ppm.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Signals:

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[10]

-

Pyrimidine Ring Carbons (C-4, C-6): The two carbons bearing the methoxy groups are equivalent and will appear as a single peak. Due to the electron-donating effect of the oxygen, these carbons will be shifted downfield, likely in the range of 160-170 ppm.

-

Pyrimidine Ring Carbon (C-2): The carbon at the 2-position is expected to appear in the aromatic region, typically around 150-160 ppm.

-

Pyrimidine Ring Carbon (C-5): The carbon to which the carboxylic acid is attached will also be in the aromatic region, with its chemical shift influenced by the electron-withdrawing nature of the carboxyl group. A predicted range would be 110-120 ppm.

-

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will give rise to a single peak in the aliphatic region, typically between 50 and 60 ppm.

Data Presentation: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 10.0 - 13.0 | Singlet | 1H | -COOH |

| ¹H | 8.5 - 9.0 | Singlet | 1H | Pyrimidine H-2 |

| ¹H | 3.8 - 4.2 | Singlet | 6H | -OCH₃ |

| ¹³C | 165 - 185 | - | - | -COOH |

| ¹³C | 160 - 170 | - | - | Pyrimidine C-4, C-6 |

| ¹³C | 150 - 160 | - | - | Pyrimidine C-2 |

| ¹³C | 110 - 120 | - | - | Pyrimidine C-5 |

| ¹³C | 50 - 60 | - | - | -OCH₃ |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and multiplicities to assign the signals to the corresponding nuclei in the molecule.

IV. The Integrated Approach: A Validating Workflow

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. The data from each method should be consistent and complementary, leading to an unambiguous structural assignment.

Structure Elucidation Workflow

The following diagram illustrates the logical flow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Self-Validating System

This multi-technique approach creates a self-validating system:

-

MS to NMR: The molecular formula from HRMS must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra.

-

FTIR to NMR: The functional groups identified by FTIR (e.g., -COOH, -OCH₃) must have corresponding signals in the ¹H and ¹³C NMR spectra with the correct chemical shifts.

-

IHD to Overall Structure: The calculated IHD of 5 is satisfied by the aromatic pyrimidine ring (IHD=4) and the carbonyl group of the carboxylic acid (IHD=1).

By cross-correlating the data from these orthogonal analytical techniques, a high degree of confidence in the final structural assignment is achieved.

V. Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and critical piece of the structural puzzle. By following the workflow outlined in this guide, from determining the molecular formula to mapping the atomic connectivity, researchers can confidently and accurately characterize this and other novel small molecules, a fundamental prerequisite for advancing research in medicinal chemistry and related scientific fields.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19070667, this compound. Retrieved from [Link]

-

Vlaho, S., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3271–3279. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Khan, I., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In-vitro Biological Potentials of Methanolic Extract of Momordica balsamina. Journal of Pharmaceutical Research International, 33(42B), 253-267. Retrieved from [Link]

-

Arote, R. B., & Yeole, P. G. (2010). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 2(1), 57–62. Retrieved from [Link]

-

Al-Obaidi, A. H. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 57(1), 1-28. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. This compound | C7H8N2O4 | CID 19070667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. rjptonline.org [rjptonline.org]

- 7. scispace.com [scispace.com]

- 8. d-nb.info [d-nb.info]

- 9. jchps.com [jchps.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

4,6-Dimethoxypyrimidine-5-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-5-carboxylic Acid Derivatives and Analogs

A Foreword for the Modern Researcher

The pyrimidine scaffold stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental molecules of life, namely the nucleobases, has rendered it a "privileged" structure—a recurring motif in a multitude of clinically significant therapeutic agents. This guide delves into a specific, yet remarkably versatile, class of pyrimidine-based compounds: the derivatives and analogs of this compound. We will navigate the synthetic intricacies, explore the biological potential, and provide actionable experimental frameworks for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Part 1: The Molecular Architecture - Synthesis and Physicochemical Properties

The this compound core is a synthetically tractable platform. The electron-donating nature of the dual methoxy groups at the C4 and C6 positions significantly influences the electron density of the pyrimidine ring, while the carboxylic acid at the C5 position serves as a versatile handle for a wide array of chemical modifications.

Foundational Synthetic Strategies

The construction of the 4,6-dimethoxypyrimidine core typically involves a multi-step synthetic sequence. A common and efficient approach is the condensation of a 1,3-dicarbonyl compound with an amidine, followed by subsequent functional group interconversions to install the desired substituents.

Figure 1. A representative synthetic pathway to the core scaffold.

Physicochemical Characteristics

The physicochemical properties of the derivatives are heavily influenced by the nature of the substituents appended to the carboxylic acid moiety. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profiles of the compounds.

| Property | General Trend with Increasing Lipophilicity of Substituent |

| Solubility | Decreases in aqueous media, increases in organic media |

| LogP | Increases |

| Melting Point | Variable, dependent on crystal packing and intermolecular forces |

| Polar Surface Area (PSA) | Generally decreases with non-polar substituents |

Part 2: Biological Significance and Therapeutic Applications

Derivatives of this compound have been investigated for a spectrum of biological activities, with notable potential in oncology and infectious diseases. The modular nature of their synthesis allows for the fine-tuning of their biological profiles.

Anticancer Potential

A significant body of research has focused on the development of these derivatives as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain analogs have demonstrated inhibitory activity against protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Figure 2. A conceptual diagram of a pyrimidine derivative inhibiting a cancer-related signaling pathway.

Antimicrobial Activity

The pyrimidine core is also a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promise as antibacterial and antifungal agents. Their mechanism of action can vary, from disrupting cell wall integrity to inhibiting essential metabolic enzymes.

Part 3: Experimental Protocols and Methodologies

General Protocol for the Synthesis of Amide Derivatives

This protocol outlines a robust and widely applicable method for the synthesis of a diverse library of amide derivatives from the this compound starting material.

Objective: To generate a series of amide analogs for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A diverse panel of primary and secondary amines

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Figure 3. A streamlined workflow for the synthesis of amide derivatives.

Detailed Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq).

-

Add DIPEA (2.5 eq) to the reaction mixture and stir at ambient temperature for 4-12 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Part 4: Structure-Activity Relationships and Future Directions

The systematic derivatization of the this compound scaffold is paramount for elucidating structure-activity relationships (SAR). By methodically altering the substituents on the amide nitrogen, researchers can probe the chemical space and optimize for desired biological activity.

Figure 4. The logical relationship between structural modification and biological outcome.

Future research in this area will likely focus on the integration of computational modeling and machine learning to predict the biological activities of novel derivatives, thereby accelerating the drug discovery process. Furthermore, the exploration of novel bioisosteric replacements for the carboxylic acid moiety could unlock new avenues for therapeutic intervention.

References

-

Title: Pyrimidine derivatives in medicinal chemistry: a review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: A review on the synthesis of pyrimidine derivatives and their biological applications Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

The Emerging Biological Significance of 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in the realm of medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1][2] This fundamental heterocyclic structure has been a fertile ground for the development of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic substitution on the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties, leading to the discovery of potent and selective drugs. This guide focuses on a specific, yet underexplored derivative, 4,6-Dimethoxypyrimidine-5-carboxylic acid , delving into its synthesis, and postulating its biological potential based on the rich chemical history of its structural relatives. We will further provide detailed, field-tested protocols for its comprehensive biological evaluation.

Section 1: Synthesis of this compound - A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process involving the initial synthesis of its ethyl ester precursor followed by hydrolysis. This approach allows for easier purification of the intermediate ester.

Synthesis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

A plausible and efficient method for the synthesis of the ethyl ester precursor involves the condensation of a suitable three-carbon synthon with a source of the N-C-N fragment of the pyrimidine ring. A general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for our target molecule.[5] The key is the reaction of an appropriate amidinium salt with a propen-1-ol derivative.[5]

Experimental Protocol: Synthesis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Formamidine acetate

-

Dry ethanol

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Preparation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in dry ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

-

Condensation with Formamidine Acetate: Add formamidine acetate (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 4,6-dihydroxypyrimidine-5-carboxylate.

-

Methylation: The dihydroxy intermediate is then methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone to yield Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[6]

Experimental Protocol: Hydrolysis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

Materials:

-

Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or a mixture of Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware

Procedure:

-

Saponification: Dissolve Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate in ethanol or a THF/water mixture in a round-bottom flask. Add an aqueous solution of NaOH or LiOH (1.5-2 equivalents). Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with dilute HCl. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Section 2: Postulated Biological Activities and Rationale

While direct experimental data on the biological activity of this compound is limited, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The presence of the pyrimidine core, the dimethoxy substituents, and the carboxylic acid moiety all contribute to this predictive assessment.

Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology.[7] Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.[2][8]

The presence of methoxy groups on aromatic rings is a common feature in many anticancer agents.[9] For instance, certain 4,6-diarylpyrimidine derivatives with methoxy substitutions have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy.[1] The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Hypothesized Mechanism of Action:

Based on the structural features, this compound could potentially exert its anticancer effects through:

-

Kinase Inhibition: The pyrimidine ring could act as a scaffold for binding to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Antimicrobial Activity

Pyrimidine derivatives are also known for their broad-spectrum antimicrobial properties.[4][10][11] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with microbial enzymes and targets.

The substitution pattern on the pyrimidine ring plays a crucial role in determining the antimicrobial spectrum and potency. While specific data on 4,6-dimethoxy derivatives is not abundant, the general antimicrobial potential of the pyrimidine class is well-documented.[12][13]

Hypothesized Mechanism of Action:

Potential antimicrobial mechanisms could include:

-

Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in processes like cell wall synthesis, DNA replication, or folate synthesis.

-

Disruption of Membrane Integrity: It might interfere with the structure and function of the microbial cell membrane, leading to cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is another area of significant research interest.[3][14][15] Several pyrimidine-based compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[16][17] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.

Hypothesized Mechanism of Action:

The anti-inflammatory activity of this compound could be mediated by:

-

Inhibition of COX Enzymes: The carboxylic acid group could mimic the binding of arachidonic acid to the active site of COX-1 and/or COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.

-

Modulation of Cytokine Production: The compound might also regulate the production of pro-inflammatory cytokines.

Section 3: Comprehensive Biological Evaluation - Experimental Protocols

To validate the hypothesized biological activities, a systematic screening approach is essential. The following are detailed, step-by-step protocols for the initial in vitro evaluation of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18][19][20]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to prepare a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[21][22][23][24][25]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent used to dissolve the compound)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to 0.5 McFarland standard.

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by further testing with a broth dilution method.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[7][26][27][28][29]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

This compound

-

Positive control (e.g., Celecoxib)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: In a 96-well black microplate, add the COX assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include wells for a positive control (Celecoxib) and a no-inhibitor control.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the fluorometric probe to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex™ Red).

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Section 4: Data Presentation and Interpretation

For a clear and concise presentation of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 | Value |

| A549 | Value |

| HCT116 | Value |

Table 2: In Vitro Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) ± SD at [X] µg/mL |

| S. aureus | Value |

| E. coli | Value |

| C. albicans | Value |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Enzyme | IC₅₀ (µM) ± SD |

| COX-2 | Value |

Section 5: Visualizing the Path Forward - Workflow and Pathway Diagrams

To better illustrate the proposed research strategy and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Proposed experimental workflow for the synthesis and biological evaluation.

Caption: Hypothesized signaling pathways for biological activity.

Conclusion and Future Directions